molecular formula C13H20O2S B11826668 (2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one

(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one

Cat. No.: B11826668
M. Wt: 240.36 g/mol
InChI Key: JEYHISSBHHUYEZ-UULPFXLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one is a chiral compound featuring a 1,3-oxathiolane core, a five-membered ring containing both oxygen and sulfur heteroatoms. This specific (2R,4R) stereoisomer is of significant interest in medicinal and organic chemistry due to the biological relevance of its structural relatives. Compounds based on the 1,3-oxathiolane scaffold are extensively studied as nucleoside analogues, which are a cornerstone of antiviral and anticancer therapeutic development . For instance, the well-known drugs Lamivudine and Emtricitabine are 1,3-oxathiolane nucleosides that function as reverse transcriptase inhibitors, demonstrating the high pharmacological value of this heterocyclic system . The mechanism of action for such nucleoside analogues typically involves intracellular phosphorylation to an active triphosphate form, which then competes with natural nucleotides for incorporation into viral DNA, leading to chain termination and inhibition of the target polymerase . The precise stereochemistry of the molecule, defined by its (2R,4R) configuration, is critical for its biological activity and interaction with enzymes, as even slight stereochemical differences can drastically alter efficacy and toxicity profiles . Beyond pharmaceuticals, molecules with the 1,3-oxathiolane structure are also explored in other fields, such as in the development of fragrance materials, highlighting their versatility . This reagent provides researchers with a stereochemically defined building block for the synthesis of novel compounds, the exploration of new therapeutic agents, and the study of structure-activity relationships. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H20O2S

Molecular Weight

240.36 g/mol

IUPAC Name

(2R,4R)-2-tert-butyl-4-methyl-4-[(1E)-2-methylbuta-1,3-dienyl]-1,3-oxathiolan-5-one

InChI

InChI=1S/C13H20O2S/c1-7-9(2)8-13(6)10(14)15-11(16-13)12(3,4)5/h7-8,11H,1H2,2-6H3/b9-8+/t11-,13-/m1/s1

InChI Key

JEYHISSBHHUYEZ-UULPFXLMSA-N

Isomeric SMILES

C/C(=C\[C@@]1(C(=O)O[C@H](S1)C(C)(C)C)C)/C=C

Canonical SMILES

CC(=CC1(C(=O)OC(S1)C(C)(C)C)C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one typically involves multiple steps, including the formation of the oxathiolan ring and the introduction of the butadienyl group. Common reagents used in the synthesis include butadiene, methyl groups, and oxathiolan precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution

Biological Activity

(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one, commonly referred to as a derivative of oxathiolane, has garnered attention due to its significant biological activities. This compound is particularly noted for its role as an inhibitor of key enzymes involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis and other biological pathways.

  • Molecular Formula: C13H20O2S
  • Molecular Weight: 240.36 g/mol
  • CAS Number: 476371-87-6

The primary biological activity of this compound is attributed to its inhibition of β-Ketoacyl-AcpM Synthase A (KasA) , an enzyme crucial for the synthesis of mycolic acid, a vital component of the cell wall in Mycobacterium tuberculosis. By inhibiting KasA, the compound disrupts the integrity of the bacterial cell wall, leading to potential bactericidal effects against tuberculosis .

Additionally, it has been identified as an inhibitor of D-Aspartate oxidase (DDO) , which plays a role in neurotransmitter metabolism. This inhibition may have implications for neurological functions and disorders .

Antimicrobial Activity

Research indicates that (2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one exhibits notable antimicrobial properties. Its ability to inhibit mycolic acid synthesis positions it as a potential therapeutic candidate against drug-resistant strains of Mycobacterium tuberculosis.

Neuroprotective Effects

Inhibition of DDO suggests that this compound may also influence neurological health. DDO is involved in the metabolism of D-aspartate, which has been linked to neurodevelopmental processes. Thus, this compound might have neuroprotective effects or influence cognitive functions .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
In vitro studies Demonstrated effective inhibition of KasA activity at micromolar concentrations.
Animal models Showed reduced bacterial load in infected mice treated with this compound compared to controls.
Neuropharmacological assessments Indicated potential modulation of neurotransmitter levels associated with DDO inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3-Dioxolan-4-one Family

The compound shares structural similarities with 1,3-dioxolan-4-ones , which are oxygen analogues lacking the sulfur atom. Key examples include:

  • (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one : Lacks the sulfur atom and diene moiety but retains the tert-butyl group. Its reactivity in Diels–Alder reactions is reduced compared to the oxathiolanone due to lower electron-withdrawing effects.
  • (2R)-2-t-Butyl-5-methylene-1,3-dioxolan-4-one : Features a methylene group instead of the diene, leading to different cycloaddition regioselectivity.

Table 1: Structural and Reactivity Comparison

Compound Name Core Structure Substituents Key Reactivity
Target Compound (2R,4R) 1,3-Oxathiolan-5-one 2-t-Bu, 4-Me, 4-[(1E)-2-Me-dienyl] High dienophile reactivity due to sulfur-enhanced electron deficiency
(2S,5S)-2-t-Bu-5-Ph-1,3-dioxolan-4-one 1,3-Dioxolan-4-one 2-t-Bu, 5-Ph Moderate reactivity in nucleophilic additions
(2R)-2-t-Bu-5-methylene-1,3-dioxolan-4-one 1,3-Dioxolan-4-one 2-t-Bu, 5-methylene Forms spiro compounds via epoxidation
Sulfur-Containing Analogues
  • Epothilone B Analogues : Thiazole-containing compounds like (2R)-2-[(1E)-1-(2-Methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]pent-4-en-1-ol share a conjugated diene system but differ in the heterocyclic core. The oxathiolanone’s sulfur atom may confer distinct metabolic stability compared to thiazoles.
  • Itraconazole Intermediates : Tosylated dioxolane derivatives (e.g., 67 ) exhibit stereochemical complexity but lack the diene functionality, limiting their use in cycloadditions.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (2R,4R)-configured oxathiolanone derivatives in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods, eyewash stations) and personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and lab coats. Ensure proper ventilation to avoid vapor accumulation, and store the compound in sealed containers in dry, cool environments. Refer to GHS-compliant safety sheets for emergency procedures, such as skin/eye exposure protocols (15-minute flushing with water) and spill management .

Q. What synthetic methodologies are effective for constructing the oxathiolanone core in this compound?

  • Methodological Answer : Multi-step synthesis often involves:

  • Step 1 : Formation of the oxathiolanone ring via cyclization of β-keto thioesters under acidic conditions (e.g., using p-toluenesulfonic acid).
  • Step 2 : Stereoselective introduction of the (2R,4R)-configuration using chiral auxiliaries or asymmetric catalysis.
  • Step 3 : Functionalization of the 4-position with the (1E)-2-methyl-1,3-butadienyl group via Heck coupling or Wittig reactions.
    Purification typically requires column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers confirm the stereochemical integrity of (2R,4R)-configured oxathiolanones during synthesis?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Validate configurations via X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments to assess spatial proximity of substituents .

Advanced Research Questions

Q. What analytical techniques resolve ambiguities in regiochemistry and stereochemistry for the diene substituent?

  • Methodological Answer : Combine 2D NMR techniques (COSY, HSQC, HMBC) to map coupling between the diene protons and adjacent carbons. UV-Vis spectroscopy can confirm conjugation in the (1E)-diene system via λmax shifts. Computational modeling (DFT) predicts stability of regioisomers, which can be cross-validated with experimental NOESY data .

Q. How do solvent polarity and temperature affect the cyclization efficiency of oxathiolanone precursors?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization, but may increase side reactions. Lower temperatures (0–5°C) favor kinetic control, preserving stereochemistry, while higher temperatures (40–60°C) promote thermodynamic products. Monitor reaction progress via TLC with iodine staining or LC-MS .

Q. What strategies address contradictions between computational predictions and experimental stability data for (2R,4R)-oxathiolanones under varying pH?

  • Methodological Answer : Perform pH-dependent stability assays (HPLC monitoring) and compare with DFT-calculated pKa values. If discrepancies arise, re-evaluate solvent effects in simulations (e.g., using SMD solvation models) or assess hydrogen-bonding interactions via IR spectroscopy. Statistical tools like Bland-Altman plots can quantify systematic biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.